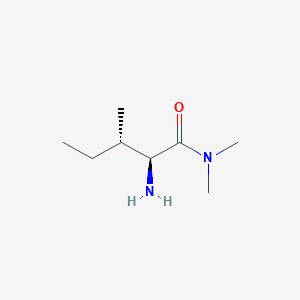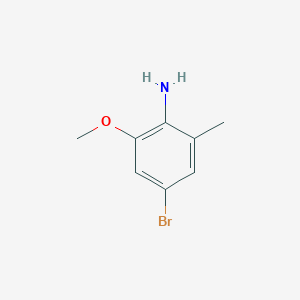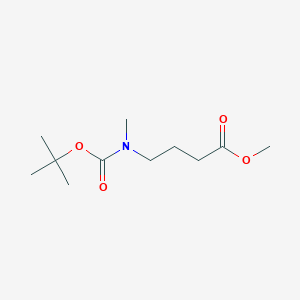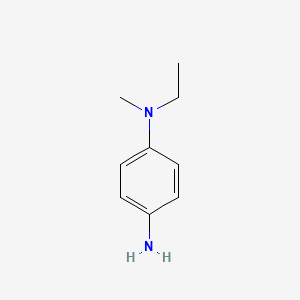![molecular formula C11H8N4 B1311329 3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine CAS No. 947-88-6](/img/structure/B1311329.png)
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine
Descripción general
Descripción
“3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” is a chemical compound with the molecular formula C11H8N4 . It has been studied for its ring-chain isomerism .
Synthesis Analysis
The synthesis of “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” involves an experimental and theoretical study of the ring-chain isomerism of 3-(pyridin-2-yl)[1,2,3]triazolo[1,5-a]quinoline derivatives into 2-([1,2,3]triazolo[1,5-a]pyridin-3-yl)quinoline derivatives . The rearrangement is influenced by steric and electronic effects of the substituents present on the quinoline ring .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” has been studied using techniques such as 1H NMR and DFT . The compound undergoes ring-chain isomerisation to afford two different structures depending on the electronic and steric properties of substituents .Chemical Reactions Analysis
The chemical reactions of “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” involve ring-chain isomerisation . This isomerisation is influenced by the steric and electronic effects of the substituents present on the quinoline ring .Aplicaciones Científicas De Investigación
Drug Discovery
This compound can be utilized in drug discovery due to the presence of the 1,2,3-triazole moiety, which is known for its use in creating new pharmaceuticals. The triazole ring serves as a core structure in various drugs due to its pharmacological properties .
Organic Synthesis
As a precursor in organic synthesis, 3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine can be used to synthesize various nitrogen-containing heterocycles. This is valuable for creating compounds with potential medicinal properties .
Polymer Chemistry
In polymer chemistry, this compound could be involved in the creation of new polymers with unique properties due to its potential to act as a linking or branching unit within polymer chains .
Supramolecular Chemistry
The triazolo[1,5-a]pyridine moiety can engage in supramolecular interactions due to its potential hydrogen bonding and metal coordination abilities. This makes it useful for constructing complex molecular assemblies .
Bioconjugation
This compound may find applications in bioconjugation strategies where it can be used to link biomolecules with other chemical entities. This is particularly useful in the development of targeted drug delivery systems .
Chemical Biology
In chemical biology, 3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine could be used as a tool for probing biological systems or as a building block for bioactive molecules .
Fluorescent Imaging
The unique structure of this compound might allow it to be used as a fluorescent probe or tag in imaging applications within biological research contexts .
Materials Science
Lastly, this compound could contribute to materials science by being incorporated into materials that require specific electronic or photonic properties due to its aromatic and heterocyclic characteristics .
Direcciones Futuras
The future directions of research on “3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine” could involve further exploration of its potential in medical applications, such as cancer immunotherapy . Additionally, the compound’s ring-chain isomerism and the effects of various substituents on this isomerism could be areas of continued study .
Propiedades
IUPAC Name |
3-pyridin-2-yltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-3-7-12-9(5-1)11-10-6-2-4-8-15(10)14-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTWLIQIOIIOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C=CC=CN3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447648 | |
| Record name | 3-(Pyridin-2-yl)[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine | |
CAS RN |
947-88-6 | |
| Record name | 3-(Pyridin-2-yl)[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
